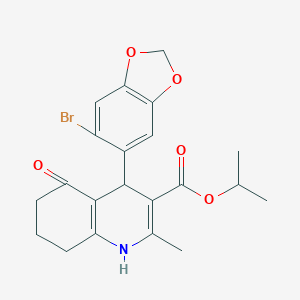![molecular formula C22H16Cl2N2O3 B416809 2,4-DICHLORO-6-[(E)-{[2-(4-ETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL](/img/structure/B416809.png)
2,4-DICHLORO-6-[(E)-{[2-(4-ETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-DICHLORO-6-[(E)-{[2-(4-ETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL is a synthetic compound known for its potential applications in various scientific fields. It is structurally characterized by the presence of dichloro, ethoxyphenyl, and benzoxazolyl groups, which contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2,4-DICHLORO-6-[(E)-{[2-(4-ETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL involves several steps. One common method includes the reaction of 2,4-dichlorophenol with 2-(4-ethoxyphenyl)-1,3-benzoxazole under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert it into its corresponding amines or alcohols.
Applications De Recherche Scientifique
2,4-DICHLORO-6-[(E)-{[2-(4-ETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as a synthetic elicitor, triggering immune responses in plants.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antimicrobial agent.
Industry: It is used in the development of environmentally-safe pesticide alternatives.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets. In plants, it activates pattern recognition receptors (PRRs) on the surfaces of plant cells, leading to the activation of pattern-triggered immunity (PTI). This results in the production of reactive oxygen intermediates (ROIs) and other defense signals, which help protect the plant from microbial diseases .
Comparaison Avec Des Composés Similaires
2,4-DICHLORO-6-[(E)-{[2-(4-ETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL is unique due to its specific structural features. Similar compounds include:
2,4-DICHLORO-6-{(E)-[(3-METHOXYPHENYL)IMINO]METHYL}PHENOL: Known for its strong immunity-triggering properties in plants.
2,4-DICHLORO-6-{(E)-[(2-HYDROXY-4-NITROPHENYL)IMINO]METHYL}PHENOL: Another synthetic elicitor with distinct chemical properties.
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical behavior and applications.
Propriétés
Formule moléculaire |
C22H16Cl2N2O3 |
|---|---|
Poids moléculaire |
427.3g/mol |
Nom IUPAC |
2,4-dichloro-6-[[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol |
InChI |
InChI=1S/C22H16Cl2N2O3/c1-2-28-17-6-3-13(4-7-17)22-26-19-11-16(5-8-20(19)29-22)25-12-14-9-15(23)10-18(24)21(14)27/h3-12,27H,2H2,1H3 |
Clé InChI |
SCPWHNVFIRWVJK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Cl)Cl)O |
SMILES canonique |
CCOC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


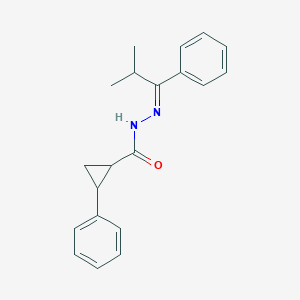
![Methyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B416727.png)
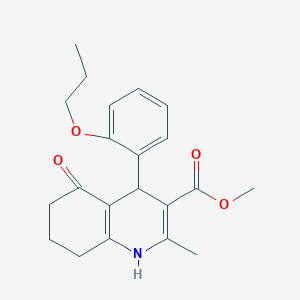
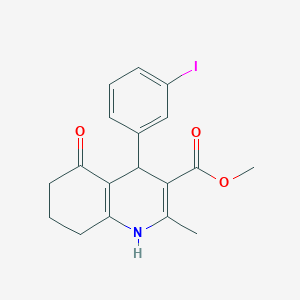

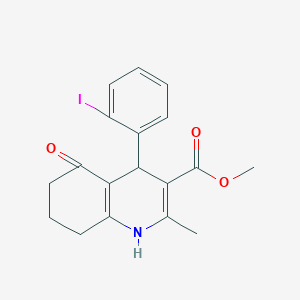
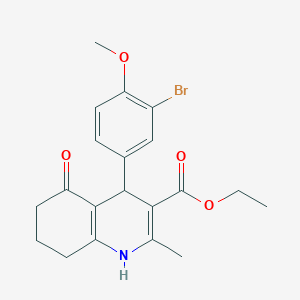
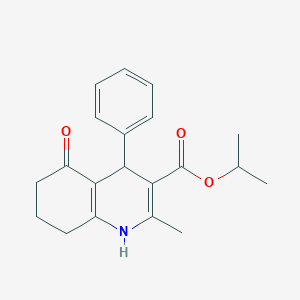
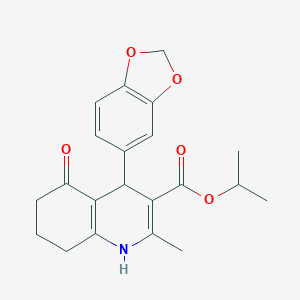
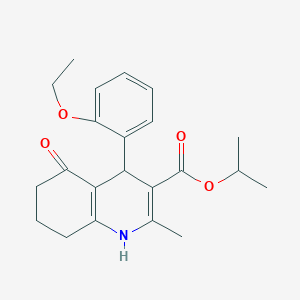
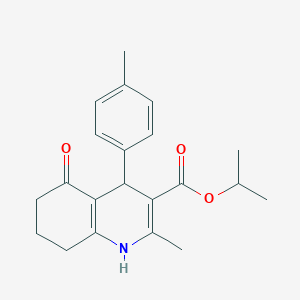
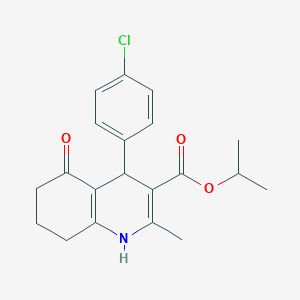
![Propan-2-yl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B416743.png)
